(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid
CAS No.: 2624109-37-9
Cat. No.: VC12010958
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2624109-37-9 |
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Molecular Formula | C9H16N2O5 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | (2S)-6-amino-2-[(2-carboxyacetyl)amino]hexanoic acid |
Standard InChI | InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
Standard InChI Key | NHCAPAMERRNXMJ-LURJTMIESA-N |
Isomeric SMILES | C(CCN)C[C@@H](C(=O)O)NC(=O)CC(=O)O |
SMILES | C(CCN)CC(C(=O)O)NC(=O)CC(=O)O |
Canonical SMILES | C(CCN)CC(C(=O)O)NC(=O)CC(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
The molecular formula of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is C₉H₁₅N₂O₅, with a molecular weight of 243.23 g/mol. The (2S) configuration indicates a left-handed (L-) stereochemistry at the second carbon, a critical feature for biological activity in chiral environments . Key structural elements include:
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Hexanoic acid backbone: Provides hydrophobicity and structural flexibility.
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C6 amino group: Enhances solubility in aqueous media and enables participation in hydrogen bonding.
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C2 carboxyacetamido group: Introduces a negatively charged carboxylate at physiological pH, facilitating ionic interactions.
Table 1: Comparative Structural Features of Related Amino Acid Derivatives
Synthetic Methodologies and Reaction Pathways
Although no direct synthesis of (2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid is documented, analogous compounds suggest a multi-step approach involving:
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Backbone Assembly: Starting from L-2-aminoadipic acid, a six-carbon α-amino dicarboxylic acid, to establish the stereochemical core .
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Selective Protection: Use of 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) groups to shield the C6 amine during functionalization .
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Carboxyacetamido Incorporation: Coupling 2-carboxyacetic acid via amide bond formation at C2, followed by deprotection.
Critical Reaction Steps (Inferred from Patent CN112645833A ):
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Step 1: Activation of L-2-aminoadipic acid with Fmoc-OSu in acetone/water yields a protected intermediate (96% efficiency) .
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Step 2: Formaldehyde-mediated cyclization under acidic conditions introduces rigidity.
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Step 3: Boc protection of the δ-amino group ensures chemoselectivity.
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Step 4: Hydrolysis with lithium hydroxide removes protecting groups, yielding the target carboxylic acid .
Table 2: Hypothetical Synthesis Optimization Parameters
Physicochemical and Spectroscopic Characterization
Predicted properties based on structural analogs include:
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pKa Values:
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α-Carboxylic acid: ~2.1
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Carboxyacetamido group: ~4.3
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α-Amino group: ~9.8
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Solubility: High in polar solvents (water, DMSO) due to ionizable groups.
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Stability: Susceptible to racemization at C2 under strongly acidic/basic conditions.
Spectroscopic Data (Theoretical):
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¹H NMR (D₂O): δ 3.89 (t, J=6.2 Hz, C2-H), 2.42–2.48 (m, CH₂COO⁻), 1.65–1.80 (m, C4/C5-CH₂) .
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LC-MS (ESI+): m/z 243.23 [M+H]⁺.
Compound | IC₅₀ (μM) | Target Enzyme | Reference |
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N6-(2-Azidoethoxy)carbonyl-L-lysine | 12.4 | Bacterial transpeptidase | |
(S)-2,6-Diamino-5-oxohexanoic acid | 8.9 | Glutamate racemase |
Challenges and Future Directions
Despite its potential, key hurdles remain:
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Stereochemical Purity: Ensuring >99% enantiomeric excess during synthesis.
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Scalability: Adapting lab-scale protocols (e.g., ) for kilogram-level production.
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Toxicity Profiling: Assessing renal clearance and metabolite safety.
Proposed research initiatives:
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Computational Modeling: Predicting binding affinities for antimicrobial targets.
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Hybrid Peptide Design: Merging this compound with β-lactam scaffolds for novel antibiotics.
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